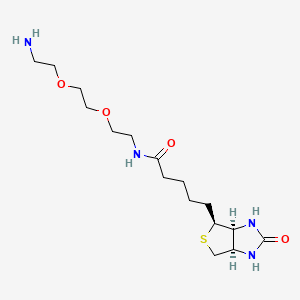

Biotin-DADOO

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O4S/c17-5-7-23-9-10-24-8-6-18-14(21)4-2-1-3-13-15-12(11-25-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWISPDYGRSGXME-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O4S | |

| Record name | Biotin PEG2 amine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Biotin_PEG2_amine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030316 | |

| Record name | Biotin PEG2 amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138529-46-1 | |

| Record name | (+)-Biotinyl-3,6-dioxaoctanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138529-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotin PEG2 amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138529461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotin PEG2 amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOTIN PEG2 AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5M6KM3UCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biotin-DADOO: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Biotin-DADOO, a versatile biotinylating reagent, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, and applications, and provides detailed experimental protocols for its use in modifying carboxyl groups on proteins, surfaces, and other molecules.

Introduction to Biotin-DADOO

Biotin-DADOO, also known as Biotinyl-3,6-dioxaoctanediamine or EZ-Link Amine-PEO2-Biotin, is a biotinylating reagent characterized by a biotin moiety linked to a primary amine via a hydrophilic polyethylene glycol (PEG) spacer arm.[1] This spacer arm, a 3,6-dioxaoctanediamine unit, enhances the water solubility of the molecule and the resulting biotinylated conjugate. The terminal primary amine group is the key reactive site, enabling the conjugation of Biotin-DADOO to molecules containing accessible carboxyl groups through amide bond formation, typically facilitated by carbodiimide chemistry (EDC/NHS).

The primary application of Biotin-DADOO lies in the stable incorporation of a biotin label onto target molecules. This biotin tag allows for highly specific and high-affinity detection, purification, and immobilization of the conjugated molecule through its interaction with streptavidin or avidin. Common applications include immunoassays, affinity chromatography, surface plasmon resonance (SPR), and targeted drug delivery.[2][3][4][5][6][7][8][9]

Chemical Structure and Properties

Biotin-DADOO consists of three key components: the biotin headgroup, a flexible hydrophilic spacer, and a reactive primary amine terminus.

Chemical Structure:

Table 1: Chemical and Physical Properties of Biotin-DADOO

| Property | Value | References |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}pentanamide | |

| Synonyms | Biotinyl-3,6-dioxaoctanediamine, EZ-Link Amine-PEO2-Biotin | [1] |

| CAS Number | 138529-46-1 | [1] |

| Molecular Formula | C₁₆H₃₀N₄O₄S | |

| Molecular Weight | 374.51 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| Solubility | Soluble in water and DMSO. | [1] |

| Storage | Store at -20°C for long-term stability. | [1] |

Experimental Protocols

The primary use of Biotin-DADOO is for the biotinylation of molecules containing carboxyl groups (-COOH), such as proteins (aspartic acid, glutamic acid residues, and the C-terminus), carboxylated surfaces, or nanoparticles. This is typically achieved using a two-step carbodiimide-mediated coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Protocol for Biotinylation of Proteins

This protocol provides a general guideline for the biotinylation of a protein using Biotin-DADOO. Optimization may be required depending on the specific protein and its concentration.

Materials:

-

Protein to be biotinylated (in an amine-free buffer, e.g., MES or PBS)

-

Biotin-DADOO

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or Hydroxylamine

-

Desalting column for buffer exchange

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in the Activation Buffer at a concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Add EDC and Sulfo-NHS to the protein solution. A molar excess of EDC and Sulfo-NHS over the protein is required. A starting point is a 10 to 50-fold molar excess.

-

Incubate for 15-30 minutes at room temperature.

-

-

Addition of Biotin-DADOO:

-

Dissolve Biotin-DADOO in the Activation Buffer.

-

Add the Biotin-DADOO solution to the activated protein solution. A 20 to 100-fold molar excess of Biotin-DADOO over the protein is recommended to ensure efficient labeling and to minimize protein-protein crosslinking.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to quench the reaction by reacting with any remaining active esters. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted Biotin-DADOO and byproducts using a desalting column, dialysis, or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS).

Biotinylation of Carboxylated Surfaces (e.g., Nanoparticles, Beads)

This protocol describes the general procedure for conjugating Biotin-DADOO to a carboxylated surface.

Materials:

-

Carboxylated surface (e.g., magnetic beads, nanoparticles)

-

Biotin-DADOO

-

EDC and Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Washing Buffer: PBS with 0.05% Tween-20

-

Storage Buffer: PBS

Procedure:

-

Surface Activation:

-

Wash the carboxylated surface with Activation Buffer.

-

Resuspend the surface in Activation Buffer and add EDC and Sulfo-NHS.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation:

-

Wash the activated surface with Activation Buffer to remove excess EDC and Sulfo-NHS.

-

Immediately resuspend the activated surface in a solution of Biotin-DADOO in Activation Buffer.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Blocking and Washing:

-

Wash the surface with Washing Buffer to remove unreacted Biotin-DADOO.

-

To block any remaining active sites, incubate with a blocking buffer (e.g., 1 M ethanolamine, pH 8.0) for 30 minutes.

-

Wash the surface extensively with Washing Buffer.

-

-

Storage: Resuspend the biotinylated surface in a suitable storage buffer.

Visualization of Workflows

Logical Relationship of Biotin-DADOO Components

Caption: Functional components of Biotin-DADOO.

Experimental Workflow: Protein Biotinylation and Affinity Purification

Caption: Biotinylation and purification workflow.

Conclusion

Biotin-DADOO is a valuable tool for researchers requiring the biotinylation of molecules with available carboxyl groups. Its hydrophilic spacer arm and terminal primary amine provide a versatile means to introduce a high-affinity purification and detection tag. The provided protocols and workflows serve as a starting point for the successful application of Biotin-DADOO in a variety of research and development settings. Careful optimization of reaction conditions is recommended to achieve the desired degree of biotinylation while preserving the function of the target molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of biotin molecule targeted cancer cell drug delivery of doxorubicin loaded κ-carrageenan grafted graphene oxide nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 6. med.upenn.edu [med.upenn.edu]

- 7. fishersci.ie [fishersci.ie]

- 8. researchgate.net [researchgate.net]

- 9. Affinity chromatography with biotinylated RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biotinylation Using Biotin-DADOO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule such as a protein, antibody, or nucleic acid, is a cornerstone technique in modern life sciences. The remarkably strong and specific interaction between biotin (Vitamin B7) and avidin or streptavidin (Kd ≈ 10-15 M) provides a versatile tool for detection, purification, and immobilization of biomolecules. A variety of biotinylating reagents have been developed to target different functional groups. This guide focuses on the mechanism and application of Biotin-DADOO (Biotinyl-3,6-dioxaoctanediamine), an amine-containing biotinylation reagent.

Contrary to amine-reactive reagents like NHS-biotin which directly label proteins at lysine residues, Biotin-DADOO possesses a terminal primary amine at the end of a polyethylene glycol (PEO) spacer arm. This structural feature dictates its mechanism of action: Biotin-DADOO does not directly react with proteins. Instead, it is conjugated to the target molecule, typically through its carboxyl groups (e.g., on aspartate or glutamate residues, or the C-terminus of a protein), via a carbodiimide-mediated coupling reaction. This approach is particularly useful when modification of primary amines on the target molecule is undesirable as it might interfere with its biological activity.

The Core Mechanism: EDC/NHS-Mediated Amide Bond Formation

The primary mechanism for conjugating Biotin-DADOO to a target molecule containing carboxyl groups involves the use of a carbodiimide crosslinker, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two main steps:

-

Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the target molecule (e.g., a protein) to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the carboxyl group.

-

Amine Coupling and Amide Bond Formation:

-

Without NHS/Sulfo-NHS: The primary amine of Biotin-DADOO can directly attack the O-acylisourea intermediate, forming a stable amide bond and releasing an EDC byproduct as a soluble urea derivative.

-

With NHS/Sulfo-NHS (Recommended): To improve efficiency and stability, NHS or Sulfo-NHS is often included. The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester. This semi-stable intermediate is less prone to hydrolysis in an aqueous environment and reacts efficiently with the primary amine of Biotin-DADOO to form the final, stable amide bond, releasing NHS. This two-step approach generally leads to higher conjugation yields.

-

The reaction is most efficient in a slightly acidic to neutral pH range. The activation of carboxyl groups with EDC is optimal at pH 4.5-5.5, while the reaction of the activated intermediate with the amine of Biotin-DADOO is favored at a pH of 7.2-8.5. A common strategy is to perform the activation at a lower pH and then raise the pH for the amine coupling step.

Caption: EDC/NHS mechanism for Biotin-DADOO conjugation.

Data Presentation: Factors Influencing Biotinylation Efficiency

The degree of labeling (DOL), or the number of biotin molecules per target molecule, is a critical parameter for the success of downstream applications. Over-biotinylation can lead to protein precipitation or loss of function, while under-labeling can result in low signal or inefficient purification.[1] The DOL can be controlled by adjusting the molar ratios of the reactants.

Table 1: Reactant Molar Ratios and Expected Degree of Labeling (DOL)

| Target Protein Conc. | Biotin-DADOO:Protein Molar Ratio | EDC:Protein Molar Ratio | NHS:Protein Molar Ratio | Expected DOL (Biotin/Protein) |

| 1-2 mg/mL | 20:1 | 20:1 | 20:1 | 1 - 3 |

| 1-2 mg/mL | 50:1 | 50:1 | 50:1 | 3 - 5 |

| 5-10 mg/mL | 10:1 | 10:1 | 10:1 | 2 - 4 |

| 5-10 mg/mL | 20:1 | 20:1 | 20:1 | 4 - 7 |

Note: These are starting recommendations. The optimal ratios may vary depending on the specific protein and its number of available carboxyl groups. Empirical optimization is recommended.

Table 2: Influence of Reaction pH on Labeling Efficiency

| Reaction Step | pH Range | Rationale |

| Carboxyl Activation (EDC/NHS) | 4.5 - 6.0 | Maximizes the stability and reactivity of EDC with carboxyl groups. |

| Amine Coupling (to NHS-ester) | 7.2 - 8.5 | Primary amines are deprotonated and more nucleophilic, leading to efficient amide bond formation.[2] |

| One-pot Reaction | 6.0 - 7.2 | A compromise pH that allows both reactions to proceed, albeit with potentially lower overall efficiency. |

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Biotinylation of a Protein with Biotin-DADOO

This protocol is recommended for maximizing conjugation efficiency by optimizing the pH for each reaction step.

Materials:

-

Protein to be labeled (in an amine and carboxyl-free buffer, e.g., MES)

-

Biotin-DADOO

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column (e.g., Sephadex G-25) for buffer exchange and purification.

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water. Prepare a stock solution of Biotin-DADOO in an appropriate solvent.

-

Carboxyl Activation:

-

Add EDC and Sulfo-NHS to the protein solution. A 20-fold molar excess of each reagent over the protein is a good starting point.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Buffer Exchange (Optional but Recommended): To remove excess EDC and Sulfo-NHS and to change to the optimal pH for amine coupling, pass the activated protein solution through a desalting column pre-equilibrated with Coupling Buffer.

-

Biotin-DADOO Conjugation:

-

Immediately add Biotin-DADOO to the activated protein solution. A 20 to 50-fold molar excess over the initial protein amount is recommended.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction by consuming any remaining active esters. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted Biotin-DADOO and reaction byproducts by passing the solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to determine the degree of biotin labeling.[3]

Materials:

-

HABA/Avidin solution (commercially available kits or prepared in-house)

-

Biotinylated protein sample (purified)

-

Spectrophotometer or plate reader capable of measuring absorbance at 500 nm.

-

Cuvettes or 96-well plate.

Procedure (Cuvette Format):

-

Pipette 900 µL of HABA/Avidin solution into a cuvette.

-

Measure the absorbance at 500 nm (A500 HABA/Avidin).

-

Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.

-

Measure the absorbance at 500 nm again once the reading has stabilized (A500 HABA/Avidin/Biotin Sample).

-

Calculate the concentration of biotin using the Beer-Lambert law and the change in absorbance. The molar extinction coefficient for the HABA/Avidin complex at 500 nm is typically 34,000 M-1cm-1.[3]

-

Determine the protein concentration using a standard method (e.g., BCA assay or A280).

-

Calculate the Degree of Labeling (DOL) = (moles of biotin) / (moles of protein).

Mandatory Visualization: Experimental Workflow

References

Biotin-DADOO: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Biotin-DADOO (Biotinyl-3,6-dioxaoctanediamine), a versatile biotinylating reagent for researchers, scientists, and drug development professionals. This document outlines its core properties, specifications, and established experimental applications, offering a centralized resource for leveraging this compound in various research contexts.

Core Properties and Specifications

Biotin-DADOO is an amine-reactive biotinylation reagent that features a long, hydrophilic spacer arm (3,6-dioxaoctanediamine). This spacer arm enhances the accessibility of the biotin moiety for binding to avidin or streptavidin, minimizing steric hindrance from the conjugated molecule. This property is particularly advantageous in immunoassays and affinity-based purification systems.

Chemical and Physical Properties

Biotin-DADOO is a solid compound with a high purity, typically ≥98%.[1] Key specifications are summarized in the table below for easy reference.

| Property | Specification |

| Synonyms | Biotinyl-3,6-dioxaoctanediamine, EZ-Link Amine-PEO2-Biotin |

| CAS Number | 138529-46-1[1] |

| Molecular Formula | C₁₆H₃₀N₄O₄S[1] |

| Molecular Weight | 374.51 g/mol [1] |

| Appearance | Solid |

| Purity | ≥98%[1] |

| Melting Point | 109-110 °C |

| Boiling Point | 689.4 ± 55.0 °C at 760 mmHg |

| Solubility | Soluble in DMSO.[2][3] |

| Storage | Store at 4°C for short-term and -20°C to -80°C for long-term.[1][2] Stock solutions can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2] |

Computational Chemistry Data

| Metric | Value |

| TPSA (Topological Polar Surface Area) | 114.71 Ų[1] |

| LogP | -0.1797[1] |

| Hydrogen Bond Acceptors | 6[1] |

| Hydrogen Bond Donors | 4[1] |

| Rotatable Bonds | 13[1] |

Applications in Research and Drug Development

Biotin-DADOO is primarily utilized as a biotinylating reagent to label proteins, antibodies, and other molecules containing primary amines.[2] The resulting biotinylated molecules can be used in a variety of applications.

Immunoassays

A significant application of Biotin-DADOO is in the synthesis of biotin-estradiol conjugates for use in enzyme immunoassays (EIAs) to determine plasma estradiol concentrations.[2][4][5] The biotin label allows for highly sensitive detection using streptavidin-enzyme conjugates.

Affinity Chromatography

Biotinylated molecules prepared with Biotin-DADOO can be used for affinity purification. The strong and specific interaction between biotin and immobilized streptavidin or avidin allows for the efficient capture and purification of the target molecule or its binding partners.

Experimental Protocols

The following are generalized protocols for the use of amine-reactive biotinylation reagents like Biotin-DADOO. Researchers should optimize these protocols for their specific applications.

General Protein Biotinylation

This protocol describes the biotinylation of a protein with primary amines.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Biotin-DADOO

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Protein Sample: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the biotinylation reaction and should be avoided.

-

Prepare Biotin-DADOO Stock Solution: Immediately before use, dissolve Biotin-DADOO in DMSO to a concentration of 10 mg/mL.

-

Biotinylation Reaction: Add a 10- to 50-fold molar excess of the Biotin-DADOO stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted Biotin-DADOO by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).

Sandwich ELISA using a Biotinylated Detection Antibody

This protocol outlines the use of a biotinylated detection antibody in a sandwich ELISA format.

Materials:

-

Capture antibody

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Antigen standard and samples

-

Biotinylated detection antibody

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2 N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

96-well microplate

Procedure:

-

Coat Plate: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash: Wash the plate three times with wash buffer.

-

Block: Block the plate with blocking buffer for 1-2 hours at room temperature.

-

Wash: Wash the plate three times with wash buffer.

-

Add Antigen: Add antigen standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash: Wash the plate three times with wash buffer.

-

Add Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash: Wash the plate three times with wash buffer.

-

Add Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash: Wash the plate five times with wash buffer.

-

Develop: Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

-

Stop Reaction: Add stop solution to each well.

-

Read Plate: Read the absorbance at 450 nm.

Safety Information

Biotin-DADOO should be handled in a laboratory setting with appropriate personal protective equipment. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Biotin-DADOO is a valuable tool for researchers in various fields. Its long spacer arm and high reactivity make it an excellent choice for biotinylating molecules for use in immunoassays, affinity purification, and other applications that rely on the high-affinity interaction between biotin and streptavidin. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of Biotin-DADOO in your research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dianova.com [dianova.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of a novel biotin-estradiol conjugate and its use for the development of a direct, broad range enzyme immunoassay for plasma estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Biotin-DADOO Spacer Arm: A Technical Guide to its Length and Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of the Biotin-DADOO spacer arm, focusing on its length and the critical role it plays in a variety of biochemical applications. Understanding the properties of this linker is paramount for optimizing experimental design and achieving reliable, high-quality results in fields ranging from molecular biology to drug discovery.

Introduction to Biotin-DADOO

Biotin-DADOO, also known by its chemical names Biotinyl-3,6-dioxaoctanediamine and EZ-Link Amine-PEO2-Biotin, is a widely utilized biotinylation reagent.[1] Its structure incorporates a biotin molecule, a hydrophilic polyethylene glycol (PEG)-based spacer arm, and a terminal primary amine group. This amine group allows for the covalent attachment of the biotin moiety to various molecules of interest, such as proteins, antibodies, and nucleic acids, through the formation of stable amide bonds. The presence of the PEG spacer arm enhances the water solubility of the resulting biotinylated conjugate, a crucial feature for many biological assays.

The primary significance of the Biotin-DADOO spacer arm lies in its ability to mitigate steric hindrance. When a biotinylated molecule binds to avidin or streptavidin, the bulky nature of these proteins can physically obstruct interactions with other molecules. The spacer arm extends the biotin moiety away from the labeled molecule, providing greater accessibility for the biotin-binding pocket of avidin or streptavidin and minimizing interference with the biological activity of the conjugated molecule.

Quantitative Data: Spacer Arm Length Comparison

The length of the spacer arm is a critical parameter that can significantly influence the outcome of an experiment. A shorter spacer may not provide sufficient distance to overcome steric hindrance, while an excessively long spacer could lead to other issues, such as increased non-specific binding or altered pharmacokinetics in drug delivery applications. The Biotin-DADOO spacer arm has a precisely defined length of 20.4 angstroms (Å) .

To provide context, the following table summarizes the spacer arm lengths of various common biotinylation reagents. This data allows for a direct comparison and aids in the selection of the most appropriate reagent for a specific application.

| Biotinylation Reagent | Spacer Arm Length (Å) | Spacer Arm Length (nm) |

| PFP-biotin | 9.6 | 0.96 |

| NHS-biotin | 13.5 | 1.35 |

| Biotin-DADOO (Amine-PEG2-Biotin) | 20.4 | 2.04 |

| Sulfo-NHS-LC-biotin | 22.4 | 2.24 |

| NHS-LC-LC-biotin | 30.5 | 3.05 |

Data compiled from multiple sources.[2]

The choice of spacer arm length has a demonstrable impact on experimental results. For instance, in enzyme-linked immunosorbent assays (ELISAs), the signal intensity can be affected by the accessibility of the biotin tag to the streptavidin-enzyme conjugate. Studies have shown that increasing the spacer arm length can lead to a better dose-response curve, suggesting that longer spacers can more effectively overcome the steric hindrance imposed by the large enzyme label.[2]

Experimental Protocols

Protein Biotinylation using Biotin-DADOO (Amine-PEG2-Biotin)

This protocol outlines a general procedure for the biotinylation of a protein using Biotin-DADOO and a water-soluble carbodiimide crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

-

Protein of interest in an amine-free buffer (e.g., MES, PBS)

-

Biotin-DADOO (Amine-PEG2-Biotin)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein to be biotinylated in the Activation Buffer at a concentration of 1-10 mg/mL.

-

Biotin-DADOO Preparation: Immediately before use, prepare a stock solution of Biotin-DADOO in an appropriate solvent (e.g., DMSO or water) at a concentration of 10-20 mg/mL.

-

EDC Preparation: Immediately before use, prepare a solution of EDC in the Activation Buffer.

-

Biotinylation Reaction: a. Add the Biotin-DADOO solution to the protein solution to achieve a 10- to 50-fold molar excess of the biotinylation reagent over the protein. b. Add the EDC solution to the reaction mixture. The optimal molar ratio of EDC to Biotin-DADOO should be determined empirically but a 1:1 to 5:1 ratio is a good starting point. c. Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

Quenching: Add the Quenching Buffer to the reaction mixture to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted Biotin-DADOO and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Quantification: Determine the degree of biotinylation using a suitable method, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Affinity Chromatography using a Biotin-DADOO Labeled Molecule

This protocol describes a general workflow for the purification of a target molecule using a Biotin-DADOO labeled bait molecule and streptavidin-coated agarose beads.

Materials:

-

Biotin-DADOO labeled bait molecule

-

Cell lysate or sample containing the target molecule

-

Streptavidin-coated agarose beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., high salt buffer, low pH buffer, or a buffer containing free biotin)

Procedure:

-

Bead Preparation: Wash the streptavidin-coated agarose beads with Binding/Wash Buffer to remove any storage solution.

-

Immobilization of Bait: Incubate the washed beads with the Biotin-DADOO labeled bait molecule in Binding/Wash Buffer for 1-2 hours at room temperature with gentle rotation to allow for immobilization.

-

Washing: Wash the beads with Binding/Wash Buffer to remove any unbound bait molecule.

-

Binding of Target: Incubate the beads with the immobilized bait molecule with the cell lysate or sample containing the target molecule for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound target molecule from the beads using an appropriate Elution Buffer. The choice of elution buffer will depend on the strength of the interaction between the bait and target and the desired downstream application.

-

Analysis: Analyze the eluted fraction for the presence of the target molecule using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations

Biotin-Streptavidin Interaction

Caption: Molecular interaction of a Biotin-DADOO labeled molecule with a streptavidin tetramer.

Affinity Chromatography Workflow

Caption: Experimental workflow for affinity chromatography using a Biotin-DADOO labeled protein.

Significance and Applications

The Biotin-DADOO spacer arm, with its defined length and hydrophilic nature, offers significant advantages in a multitude of research and development applications.

-

Immunoassays: In techniques like ELISA and Western blotting, the 20.4 Å spacer allows for efficient binding of streptavidin-enzyme conjugates to biotinylated antibodies, reducing steric hindrance and enhancing signal detection.

-

Affinity Chromatography: As detailed in the protocol above, Biotin-DADOO is instrumental in the immobilization of bait molecules for the purification of interacting partners. The spacer ensures that the bait is presented in a manner that is accessible for binding.

-

Proximity Ligation Assays (PLA) and Proximity Labeling (e.g., BioID): In these techniques, the distance between interacting molecules is critical. The known length of the Biotin-DADOO spacer can be a factor in the design and interpretation of experiments that map protein-protein interactions in situ.

-

Drug Delivery and Targeting: Biotin can serve as a targeting moiety to deliver drugs to cells that overexpress biotin receptors, such as many cancer cells. The spacer arm can influence the binding of the biotinylated drug to the receptor and the overall pharmacokinetic properties of the therapeutic agent.[3] The hydrophilicity of the DADOO spacer can also improve the solubility and stability of the drug conjugate.

-

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): For immobilizing ligands onto sensor surfaces, the spacer arm helps to present the ligand away from the surface, allowing for more accurate measurement of binding kinetics.

References

Solubility Profile of Biotin-DADOO: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Biotin-DADOO (Biotinyl-3,6-dioxaoctanediamine), a versatile biotinylation reagent crucial for various applications in scientific research and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize biotinylation techniques for labeling and detection of biomolecules.

Introduction to Biotin-DADOO

Biotin-DADOO is a widely used biotinylation reagent that features a hydrophilic polyethylene glycol (PEG) spacer arm. This spacer enhances the water solubility of molecules to which it is conjugated and minimizes steric hindrance in binding to avidin or streptavidin. Its terminal primary amine allows for the straightforward conjugation to carboxyl groups or activated esters on proteins, antibodies, and other macromolecules. Understanding the solubility of Biotin-DADOO in various solvents is critical for its effective use in experimental workflows, ensuring optimal reaction conditions and reliable results.

Quantitative Solubility Data

The solubility of Biotin-DADOO has been determined in key aqueous and organic solvents. The following tables summarize the available quantitative data for easy comparison.

Table 1: Solubility in Aqueous Solvents

| Solvent | Concentration | Method | Notes |

| Water (H₂O) | 100 mg/mL (267.02 mM) | Experimental | Sonication is recommended to aid dissolution.[1] |

| Phosphate-Buffered Saline (PBS) | Soluble | Inferred | As a water-soluble reagent, it is readily used in PBS for bioconjugation reactions. |

Table 2: Solubility in Organic Solvents

| Solvent | Concentration | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (267.02 mM) | Experimental | Sonication is recommended to aid dissolution.[1] |

| Dimethylformamide (DMF) | Soluble | Manufacturer Data | A common solvent for dissolving amine-reactive biotinylation reagents. |

| Methylene Chloride (DCM) | Soluble | Manufacturer Data | Indicates solubility in a non-polar organic solvent. |

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD 105 guideline for determining the water solubility of a substance and is considered the gold standard for thermodynamic solubility.

Materials:

-

Biotin-DADOO

-

Solvent of interest (e.g., ultrapure water, DMSO)

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of Biotin-DADOO to a glass flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25 °C). Shake the flasks for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary test can be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment. For colloidal suspensions, centrifugation at a high speed is recommended to separate the solid phase.

-

Sampling: Carefully withdraw a sample from the clear supernatant. It is critical to avoid aspirating any solid particles.

-

Quantification: Dilute the sample if necessary and determine the concentration of Biotin-DADOO in the solvent using a validated analytical method such as HPLC.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of Biotin-DADOO in the tested solvent at the specified temperature.

General Protocol for Protein Biotinylation with Biotin-DADOO

This protocol provides a general workflow for conjugating Biotin-DADOO to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

-

Biotin-DADOO

-

Protein to be biotinylated

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Organic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL). If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

-

Biotin-DADOO Stock Solution Preparation: Immediately before use, dissolve Biotin-DADOO in a small amount of DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mg/mL).

-

Biotinylation Reaction: Add a calculated molar excess of the Biotin-DADOO stock solution to the protein solution. A 10-20 fold molar excess is a common starting point, but the optimal ratio should be determined empirically. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10%.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

-

Quenching: To stop the reaction, add a quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted Biotin-DADOO and byproducts by dialysis against PBS or by using a desalting column.

-

Characterization and Storage: The biotinylated protein is now ready for use. The degree of biotinylation can be determined using methods such as the HABA assay. Store the biotinylated protein under conditions appropriate for the specific protein.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a protein bioconjugation experiment using Biotin-DADOO.

This guide provides essential information on the solubility of Biotin-DADOO and practical protocols for its use. For specific applications, further optimization of the described methods may be necessary. Always refer to the manufacturer's instructions for specific product handling and storage recommendations.

References

Amine-Reactivity of Biotin-DADOO-NHS for Protein Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for labeling proteins with amine-reactive Biotin-DADOO-NHS ester. It is intended for researchers, scientists, and drug development professionals who utilize biotinylation for protein detection, purification, and functional studies. This document details the chemical basis of the labeling reaction, the significance of the DADOO linker, experimental protocols, and quantitative data to guide experimental design.

Introduction to Amine-Reactive Biotinylation

Biotinylation, the covalent attachment of biotin to a molecule, is a cornerstone technique in biotechnology and drug development. The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis for numerous applications. Amine-reactive biotinylation reagents are widely used to label proteins and other biomolecules containing primary amines (-NH₂), which are predominantly found on the side chains of lysine residues and at the N-terminus of polypeptides.[1][2]

Among the various amine-reactive functionalities, N-hydroxysuccinimide (NHS) esters are the most prevalent due to their ability to form stable amide bonds with primary amines under mild physiological conditions.[1][3] This guide focuses on a specific NHS-activated biotinylation reagent featuring a 3,6-dioxaoctanediamine (DADOO) spacer arm, offering distinct advantages in terms of hydrophilicity and flexibility.

The Biotin-DADOO-NHS Reagent: Structure and Properties

The amine-reactive form of Biotin-DADOO is Biotin-DADOO-N-hydroxysuccinimide ester . This reagent consists of three key components: the biotin moiety, the DADOO spacer arm, and the amine-reactive NHS ester.

-

Biotin Moiety: The bicyclic ureido ring structure is responsible for the high-affinity binding to streptavidin and avidin.

-

DADOO Spacer Arm (3,6-Dioxaoctanediamine): This linker, also known as a PEO2 (polyethylene oxide) or PEG2 (polyethylene glycol) spacer, is a short, hydrophilic chain. Its properties are crucial for the performance of the biotinylation reagent.

-

N-Hydroxysuccinimide (NHS) Ester: This is the amine-reactive group that enables the covalent conjugation of the biotin-linker construct to proteins.

Key Properties of the DADOO Spacer Arm:

-

Hydrophilicity: The ether linkages in the DADOO spacer impart significant water solubility to the reagent and, consequently, to the biotinylated protein. This can help to prevent the aggregation of proteins that may occur upon labeling with more hydrophobic reagents.[3][4]

-

Flexibility and Length: The spacer arm physically separates the biotin molecule from the surface of the labeled protein. This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin tag to the relatively deep biotin-binding pocket of streptavidin or avidin.[4][5][6]

Reaction Mechanism: Amine Acylation

The labeling of proteins with Biotin-DADOO-NHS ester occurs via a nucleophilic acyl substitution reaction. The deprotonated primary amine of a lysine residue or the N-terminus of the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7.2 to 8.5, where the primary amines are sufficiently deprotonated to be reactive.[1][3]

Figure 1. Reaction mechanism of Biotin-DADOO-NHS with a primary amine on a protein.

Quantitative Data for Protein Labeling

The degree of biotinylation, or the number of biotin molecules per protein molecule, is a critical parameter that can influence the outcome of subsequent experiments. This ratio can be controlled by adjusting the reaction conditions, primarily the molar excess of the biotinylation reagent over the protein. The following tables summarize typical starting conditions and expected outcomes for the biotinylation of antibodies (e.g., IgG) using NHS-activated biotin reagents with PEG/PEO linkers.

Table 1: Recommended Molar Excess of Biotin-DADOO-NHS for Antibody Labeling

| Protein Concentration | Molar Excess of Biotin Reagent | Expected Biotin-to-Antibody Ratio |

| 1 - 2 mg/mL | 20-fold to 50-fold | 1 - 3 |

| 2 - 10 mg/mL | 12-fold to 20-fold | 4 - 6[2][3][7] |

Table 2: Comparison of Biotinylation Reagent Spacer Arms

| Spacer Arm Type | Key Characteristics | Advantages | Potential Considerations |

| DADOO (PEO/PEG) | Hydrophilic, flexible | Increased solubility of labeled protein, reduced aggregation, minimizes steric hindrance for avidin binding.[3][4] | May not be suitable for intracellular labeling if membrane permeability is required. |

| Long-Chain (LC) Alkyl | Hydrophobic, rigid | Membrane permeable, suitable for intracellular labeling.[2] | Can decrease the solubility of the labeled protein, potentially leading to aggregation.[3][8] |

| No Spacer Arm | Shortest, less flexible | Useful when steric hindrance is not a concern.[2] | May result in inefficient binding to avidin if the biotinylation site is sterically hindered.[5][6] |

Experimental Protocols

The following protocols provide a general framework for the biotinylation of proteins using Biotin-DADOO-NHS ester. Optimization may be required for specific proteins and applications.

Preparation of Reagents

-

Protein Solution:

-

The protein concentration should ideally be between 1-10 mg/mL.[1]

-

The protein must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or Bicarbonate/Carbonate buffer, at a pH of 7.2-8.5.[1][3]

-

Crucially, buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester. [3] If necessary, perform a buffer exchange using dialysis or a desalting column.

-

-

Biotin-DADOO-NHS Stock Solution:

-

The NHS ester is moisture-sensitive and should be stored at -20°C with a desiccant.[3]

-

Equilibrate the vial to room temperature before opening to prevent condensation.[3]

-

Immediately before use, dissolve the Biotin-DADOO-NHS ester in an anhydrous water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 10-20 mM.[3][7]

-

Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes in the presence of moisture. [3]

-

Biotinylation Reaction

Figure 2. General experimental workflow for protein biotinylation.

-

Calculate the required volume of the Biotin-DADOO-NHS stock solution based on the desired molar excess (see Table 1).

-

Add the calculated volume of the biotin reagent to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.[3]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[3][7]

-

Quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 10-100 mM. Incubate for an additional 15-30 minutes at room temperature.[1] This step ensures that any unreacted NHS ester is deactivated.

Purification of the Biotinylated Protein

It is essential to remove unreacted biotin and the NHS byproduct from the labeled protein.

-

Dialysis: Dialyze the sample against an appropriate buffer (e.g., PBS) with several buffer changes.

-

Gel Filtration (Desalting Column): Use a desalting column (e.g., Sephadex G-25) for a faster separation of the larger biotinylated protein from the smaller, unreacted biotin molecules.[1]

Determination of Biotin Incorporation

The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[3][7]

Applications in Research and Drug Development

Biotinylated proteins are versatile tools in a wide range of applications. The use of a hydrophilic linker like DADOO can be particularly advantageous in maintaining the solubility and functionality of the labeled protein.

Figure 3. Workflow for a pull-down assay using a biotinylated protein.

-

Immunoassays: Biotinylated proteins are frequently used in ELISA, Western blotting, and immunohistochemistry for sensitive detection.

-

Affinity Purification: Biotinylated proteins can be used as "bait" to capture interacting partners from complex mixtures like cell lysates in pull-down assays.

-

Protein-Protein Interaction Studies: Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) often utilize biotinylated proteins for immobilization onto streptavidin-coated sensor surfaces.

-

Cell Surface Labeling: Water-soluble, membrane-impermeable NHS-biotin reagents with hydrophilic linkers are ideal for specifically labeling proteins on the surface of living cells.[3]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Biotinylation Efficiency | Inactive (hydrolyzed) NHS-biotin reagent. | Use a fresh vial of the reagent. Equilibrate to room temperature before opening.[1] |

| Presence of primary amines in the buffer. | Perform buffer exchange into an amine-free buffer like PBS.[1] | |

| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to protein, especially for dilute protein solutions.[1] | |

| Protein Precipitation | High concentration of organic solvent. | Keep the volume of the added biotin stock solution below 10% of the total reaction volume.[1] |

| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (4°C).[1] | |

| Aggregation due to increased hydrophobicity. | The use of a hydrophilic DADOO linker should minimize this issue. |

Conclusion

Biotin-DADOO-NHS ester is a valuable reagent for the efficient and robust labeling of proteins. The hydrophilic and flexible DADOO spacer arm offers significant advantages by improving the water solubility of the resulting conjugate and minimizing steric hindrance for subsequent detection with streptavidin-based systems. By carefully controlling the reaction conditions, particularly the molar ratio of the biotin reagent to the protein, researchers can achieve a desired degree of labeling for a wide array of applications in basic research and drug development.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Research Applications of Biotinyl-3,6-dioxaoctanediamine

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biotinyl-3,6-dioxaoctanediamine is a versatile biotinylating reagent that has become an indispensable tool in modern biochemical and pharmaceutical research. Its unique structure, which combines the high-affinity biotin moiety with a hydrophilic polyethylene glycol (PEG) spacer and a reactive terminal amine, enables a wide array of applications. The PEG linker enhances aqueous solubility and minimizes steric hindrance, while the terminal amine provides a convenient handle for covalent conjugation to a variety of molecules.[1][2][3] This guide provides a comprehensive overview of its core applications, including its use in affinity-based purification, targeted drug delivery, the development of advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), and the synthesis of chemical probes for target discovery. Detailed protocols, quantitative data, and workflow diagrams are presented to facilitate its practical implementation in the laboratory.

Physicochemical Properties and Structure

Biotinyl-3,6-dioxaoctanediamine, also known as Biotin-DADOO or Amine-PEO2-Biotin, is characterized by its trifunctional architecture: a biotin head group, a diamine linker containing a two-unit PEG chain, and a terminal primary amine.[4] This structure is fundamental to its utility in bioconjugation.

| Property | Value | Source(s) |

| Synonyms | Biotin-DADOO, EZ-Link Amine-PEO2-Biotin, Biotin-DOOA | [4] |

| CAS Number | 138529-46-1 | [4] |

| Molecular Formula | C₁₆H₃₀N₄O₄S | |

| Molecular Weight | 374.50 g/mol (as free base) | |

| Solubility | Soluble in DMSO and Water. ≥ 2.5 mg/mL in various formulations. | [4][5] |

| Form | Powder | |

| Storage Temperature | 2-8°C or -20°C for long-term storage | [4] |

Table 1: Summary of key physicochemical properties of Biotinyl-3,6-dioxaoctanediamine.

| Formulation | Solubility |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.68 mM) |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.68 mM) |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.68 mM) |

Table 2: Reported solubility of Biotin-DADOO in common laboratory formulations.[4]

Core Applications in Research

The versatility of Biotinyl-3,6-dioxaoctanediamine stems from its ability to easily attach the powerful biotin tag to molecules of interest. This enables researchers to leverage the biotin-avidin interaction, one of the strongest known non-covalent bonds, for detection, purification, and targeting.[][7]

Biotinylation and Affinity-Based Assays

A primary application is the biotinylation of biomolecules such as proteins, nucleic acids, and small-molecule drugs.[8][9] The terminal amine of Biotinyl-3,6-dioxaoctanediamine can be readily coupled to carboxylic acids, activated esters, or other reactive groups on a target molecule.

This modification is central to affinity pull-down assays, which are used to identify and study molecular interactions.[1][10] In this technique, a biotinylated "bait" molecule (e.g., a DNA oligonucleotide, RNA transcript, or small-molecule inhibitor) is incubated with a complex biological sample, such as a cell lysate.[10][11] Any proteins or other molecules that bind to the bait are "pulled down" from the lysate using streptavidin-coated beads and can subsequently be identified by methods like Western blotting or mass spectrometry.[10]

Targeted Drug Delivery and Nanotechnology

Biotinyl-3,6-dioxaoctanediamine is frequently used for the surface functionalization of nanoparticles and other drug delivery vehicles.[8][12] By conjugating the linker to the surface of carriers like polymeric nanoparticles (e.g., PLGA), liposomes, or micelles, these systems can be targeted to cells that overexpress biotin receptors or transporters, a common feature of many cancer cells.[8][13][14] This targeted approach aims to increase the concentration of therapeutic agents at the disease site, enhancing efficacy while minimizing off-target toxicity.[15]

A notable study demonstrated the functionalization of PLGA nanoparticles with a biotin-PEG-amine conjugate.[16] The resulting nanoparticles showed specific binding to avidin-coated surfaces and differential uptake in various cell lines, confirming the successful surface modification and targeting capability.[16]

| Parameter | Reported Value | Reference |

| Nanoparticle Material | Poly(D,L-lactide-co-glycolide) (PLGA) | [16] |

| Nanoparticle Size | ~210 nm | [16] |

| Surface Biotin Density | 850 pmol per mg of polymer | [16] |

| Biotin Molecules per NP | ~2650 | [16] |

Table 3: Quantitative data from a study on the surface functionalization of PLGA nanoparticles with a biotin-PEG-amine linker.[16]

Role in Advanced Therapeutic Modalities

ADCs are a class of targeted therapeutics that link a potent cytotoxic drug to a monoclonal antibody via a chemical linker.[17][18] While Biotinyl-3,6-dioxaoctanediamine is not typically the final linker in a clinical ADC, biotinylation reagents are invaluable during the development and purification stages.[] Antibodies can be biotinylated to facilitate their isolation and characterization. Furthermore, the principles of using a hydrophilic PEG spacer, as found in Biotinyl-3,6-dioxaoctanediamine, are directly applicable to the design of sophisticated ADC linkers that improve solubility and pharmacokinetic properties.[19][20]

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[21] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a flexible linker. The properties of Biotinyl-3,6-dioxaoctanediamine—hydrophilicity, defined length, and terminal reactive groups—make it an excellent model for the type of linker required in PROTAC design. It provides the necessary spacing and solubility to facilitate the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which precedes ubiquitination and subsequent degradation by the proteasome.[22]

Development of Chemical and Covalent Probes

Biotinyl-3,6-dioxaoctanediamine serves as a critical component in the synthesis of chemical probes for target identification and validation. A small molecule with known biological activity but an unknown target can be derivatized with the biotin linker.[9] This "biotinylated probe" can then be used in affinity pull-down experiments to isolate its binding partners from a cell lysate, thereby identifying its molecular target(s).[23][24] This approach, often part of activity-based protein profiling (ABPP), is a powerful tool in chemical biology and early-stage drug discovery.[25]

Experimental Protocols

The following are generalized protocols for key applications of Biotinyl-3,6-dioxaoctanediamine. Researchers should optimize conditions for their specific molecules and systems.

Protocol: General Amide Bond Formation for Biotinylation

This protocol describes the conjugation of Biotinyl-3,6-dioxaoctanediamine to a molecule containing a carboxylic acid using HATU as a coupling agent.

Materials:

-

Molecule with a carboxylic acid group (-COOH)

-

Biotinyl-3,6-dioxaoctanediamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of Biotinyl-3,6-dioxaoctanediamine (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by LC-MS or TLC.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting biotinylated conjugate using flash column chromatography or preparative HPLC.

Protocol: Biotinylated RNA/DNA Pull-Down Assay

This protocol outlines the steps for identifying proteins that bind to a specific biotinylated nucleic acid sequence.[10]

Materials:

-

5'-Biotinylated RNA or DNA probe (2 µg / 200 pmol)

-

Cell Lysate (e.g., 500 µg of whole-cell extract)

-

Streptavidin-conjugated agarose or magnetic beads (20-30 µL of slurry)

-

Binding Buffer (e.g., buffer containing HEPES, KCl, MgCl₂, DTT, and protease inhibitors)

-

Wash Buffer (Binding buffer with a specific salt concentration)

-

Elution Buffer (e.g., SDS-PAGE loading buffer)

Procedure:

-

Binding: Incubate the biotinylated probe with the cell lysate in a total volume of 200-500 µL of binding buffer. Rotate at room temperature for 1 hour.

-

Bead Preparation: While the binding reaction proceeds, wash the streptavidin beads three times with binding buffer to equilibrate them.

-

Capture: Add the pre-washed streptavidin beads to the binding reaction mixture. Incubate with rotation for another 1 hour at room temperature.

-

Washing: Pellet the beads by centrifugation (for agarose) or using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with 1 mL of wash buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, remove all supernatant. Add 30-50 µL of 1X SDS-PAGE loading buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the captured proteins.

-

Analysis: Centrifuge the sample and load the supernatant onto an SDS-PAGE gel for separation. Analyze the proteins by Western blotting with an antibody against a suspected binding partner or by silver/Coomassie staining for subsequent mass spectrometry analysis.

Conclusion and Future Outlook

Biotinyl-3,6-dioxaoctanediamine is a powerful and enabling chemical tool. Its well-defined structure, combining the robust biotin handle with a solubilizing PEG spacer and a reactive amine, provides researchers with a reliable method for conjugating, detecting, purifying, and targeting a vast range of molecules. Its applications are central to fundamental research in molecular biology, such as mapping protein-nucleic acid interactions, and are equally critical in translational science for developing next-generation nanomedicines and therapeutic modalities. As the fields of targeted protein degradation and precision drug delivery continue to evolve, the demand for versatile, high-purity linkers like Biotinyl-3,6-dioxaoctanediamine is expected to grow, solidifying its role as a cornerstone reagent in the modern life sciences laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-BIOTINYL-3,6,9-TRIOXAUNDECANE-1,11-DIAMINE | 359860-27-8 [chemicalbook.com]

- 3. 1-Biotinyl-3,6-dioxa-8-octaneamine hydrochloride ≥95% | 862373-14-6 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. Biotin-functionalized nanoparticles: an overview of recent trends in cancer detection - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthetic strategies for the biotinylation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 [mdpi.com]

- 11. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Coupling of biotin-(poly(ethylene glycol))amine to poly(D,L-lactide-co-glycolide) nanoparticles for versatile surface modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]

- 18. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ADC Linker Products - Creative Biolabs [creative-biolabs.com]

- 20. researchgate.net [researchgate.net]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. WO2023077441A1 - Methods and compositions for targeted protein degradation - Google Patents [patents.google.com]

- 23. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Covalent chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Profiling the interactome of oligonucleotide drugs by proximity biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

The PEO Spacer in Biotin-DADOO: A Technical Deep Dive for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Biotin-DADOO, with a specific focus on the role and characteristics of its polyethylene oxide (PEO) spacer. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural, chemical, and functional properties of Biotin-DADOO and its utility in various biotechnological applications.

Introduction to Biotin-DADOO and its PEO Spacer

Biotin-DADOO, also known as Biotin-PEG2-amine or (+)-biotinyl-3,6-dioxaoctanediamine, is a versatile biotinylation reagent widely employed for the labeling of proteins, nucleic acids, and other molecules.[1][2][3] Its structure features a biotin moiety, a primary amine for conjugation, and a central PEO spacer. The PEO spacer, in this case, a diethylene glycol unit, is a key determinant of the reagent's performance, offering enhanced hydrophilicity and flexibility.[3][4][5]

The PEO spacer arm in Biotin-DADOO has a length of 20.4 angstroms (Å).[3][4][6] This spacer physically separates the biotin molecule from the conjugated biomolecule, which is crucial for minimizing steric hindrance and ensuring efficient binding of the biotin to avidin or streptavidin.[7][8] The hydrophilic nature of the PEO chain also improves the water solubility of the biotinylated molecule, reducing aggregation and improving performance in aqueous buffers.[4][5]

Quantitative Data and Comparative Analysis

The choice of spacer arm length in a biotinylation reagent can significantly impact the outcome of an experiment. Below is a comparative table of Biotin-DADOO (PEG2) and other commonly used biotinylation reagents with varying PEO spacer lengths.

| Reagent Name | Common Synonym(s) | PEO Units | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Key Features |

| Biotin-DADOO | Biotin-PEG2-Amine, EZ-Link Amine-PEO2-Biotin | 2 | 20.4 | 374.50 | Water-soluble, amine-reactive for conjugation to carboxyl groups.[3][4][5] |

| Biotin-PEG3-Amine | EZ-Link Amine-PEG3-Biotin | 3 | 22.9 | 418.55 | Increased spacer length for potentially greater reduction of steric hindrance.[4] |

| Biotin-PEG4-Amine | EZ-Link Amine-PEG4-Biotin | 4 | 29.0 | 588.67 | Further increased hydrophilicity and spacer length.[9][10] |

| Biotin-PEG11-Amine | EZ-Link Amine-PEG11-Biotin | 11 | 53.2 | 770.97 | Significantly longer spacer for applications requiring maximal separation.[4] |

| NHS-PEG12-Biotin | EZ-Link NHS-PEG12-Biotin | 12 | 56.0 | 941.09 | NHS ester for direct reaction with primary amines.[11] |

Experimental Protocols

The primary amine group of Biotin-DADOO allows for its conjugation to carboxyl groups using the carbodiimide crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[2][4] This makes it a valuable tool for labeling proteins at their C-termini or on aspartate and glutamate residues.

General Protocol for Protein Biotinylation using Biotin-DADOO and EDC

This protocol provides a general guideline for the biotinylation of a protein in solution. Optimal conditions may vary depending on the specific protein and application.

Materials:

-

Protein to be biotinylated

-

Biotin-DADOO (Biotin-PEG2-Amine)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein to be biotinylated in MES buffer to a final concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) or carboxyl groups (e.g., acetate, citrate) should be avoided as they will interfere with the reaction.[4]

-

Biotin-DADOO Preparation: Immediately before use, prepare a 10 mM solution of Biotin-DADOO in an organic solvent like DMSO or DMF, or directly in water as it is water-soluble.[3][12]

-

Reaction Mixture: Add a 20- to 100-fold molar excess of the Biotin-DADOO solution to the protein solution.[4][12]

-

EDC Addition: Immediately before use, prepare a 100 mM solution of EDC in MES Buffer. Add a 5- to 20-fold molar excess of EDC to the reaction mixture.[4]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or on ice for two hours.[4][12]

-

Purification: Remove excess, non-reacted Biotin-DADOO and EDC byproducts using a desalting column or dialysis.[12]

Cell Surface Protein Biotinylation

This method is used to selectively label proteins on the exterior of a cell.

Materials:

-

Cultured cells

-

Ice-cold PBS (Phosphate Buffered Saline)

-

Sulfo-NHS-SS-Biotin (or a similar membrane-impermeable biotinylation reagent)

-

Quenching solution (e.g., 50 mM glycine in PBS)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash cultured cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.[13]

-

Biotinylation: Incubate the cells with a solution of a membrane-impermeable biotinylation reagent, such as Sulfo-NHS-SS-Biotin, in ice-cold PBS for 30 minutes at 4°C on a rocking platform.[13][14]

-

Quenching: Discard the biotinylation solution and quench the reaction by adding an ice-cold quenching solution for 10 minutes at 4°C.[13]

-

Cell Lysis: Wash the cells again with ice-cold PBS and then lyse the cells using an appropriate lysis buffer to extract the biotinylated proteins.

-

Purification: The biotinylated proteins can then be purified using streptavidin-agarose beads.[14]

Affinity Purification of Biotinylated Proteins

This protocol describes the capture of biotinylated proteins using streptavidin-conjugated beads.

Materials:

-

Cell lysate containing biotinylated proteins

-

Streptavidin-conjugated agarose or magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., high salt buffer, or buffer containing free biotin)

Procedure:

-

Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer to remove any storage solution.[15]

-

Binding: Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.[16]

-

Washing: Pellet the beads by centrifugation and wash them three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[16]

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer. The strong interaction between biotin and streptavidin often requires denaturing conditions for elution, although elution with a high concentration of free biotin is a milder alternative.[15][16]

Visualizing a Key Biological Pathway and Experimental Workflow

Biotin-Dependent Carboxylase Reaction Mechanism

Biotin serves as a covalently bound coenzyme for carboxylase enzymes, which are crucial in various metabolic pathways. The reaction mechanism involves two main steps that occur at distinct active sites of the enzyme.

Caption: Mechanism of biotin-dependent carboxylases.

General Workflow for Protein Biotinylation and Affinity Purification

The following diagram illustrates a typical experimental workflow for labeling a target protein with Biotin-DADOO and subsequently purifying it.

Caption: Experimental workflow for protein biotinylation.

Conclusion

Biotin-DADOO, with its defined PEO spacer, offers a balance of hydrophilicity, flexibility, and length that is advantageous for a multitude of research applications. Understanding the properties of the PEO spacer allows researchers to make informed decisions when selecting a biotinylation reagent, ultimately leading to more robust and reproducible experimental outcomes. This guide provides the foundational knowledge and practical protocols to effectively utilize Biotin-DADOO in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biotin PEG2 amine - Wikipedia [en.wikipedia.org]

- 3. cephamls.com [cephamls.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Thermo Scientific™ EZ-Link™ Amine-PEG2-Biotin | Fisher Scientific [fishersci.ca]

- 6. cacheby.com [cacheby.com]

- 7. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. apexbt.com [apexbt.com]

- 13. Surface protein biotinylation [protocols.io]

- 14. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]

- 16. goldbio.com [goldbio.com]

Biotin-DADOO (CAS 138529-46-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction